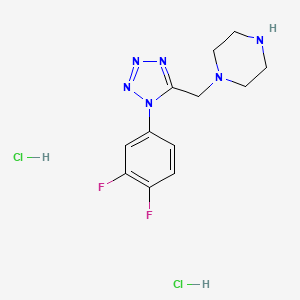

1-((1-(3,4-二氟苯基)-1H-四唑-5-基)甲基)哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFC1=CC(N2CCNCC2)=CC=C1F . This indicates that the compound contains a piperazine ring with a 3,4-difluorophenyl group attached to one of the nitrogen atoms . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 280.28 g/mol. The InChI key, which is a unique identifier for chemical substances, isVRVIKRZIQWEYFB-UHFFFAOYSA-N .

科学研究应用

Chemical Research

This compound is used in chemical research due to its unique structure and properties . It has a molecular weight of 198.21 and its empirical formula is C10H12F2N2 . Its structure has been confirmed by single-crystal X-ray diffraction .

Redox Research

The compound has been studied for its redox properties. Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly .

Magnetic Properties Research

The compound has been used in research into magnetic properties. EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle . Magnetic susceptibility measurements showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Structural Research

The compound’s structure has been studied in detail. Two different 1D chains of alternating radicals were identified . The parallel arrangement of bicyclic moieties and phenyl rings favors the formation of 1D regular chains .

Bioreduction Research

The compound has been used in bioreduction research. Sixteen different microorganisms were screened for the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one to (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol .

Enantioselectivity Research

The compound has been used in research into enantioselectivity. Growing as well as resting cells of Candida parapsilosis 104659 exhibited high conversion (>99.0%) and enantioselectivity (98.0%) for the S-enantiomer .

属性

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N6.2ClH/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19;;/h1-2,7,15H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRBZVNGNIKCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2F2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)

![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)

![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)